1-Bromo-4-(2-methoxyethoxy)benzene
Overview
Description
1-Bromo-4-(2-methoxyethoxy)benzene is a compound that is structurally related to various brominated benzene derivatives that have been studied for their chemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds and their behaviors in various chemical contexts.
Synthesis Analysis
The synthesis of brominated benzene derivatives can be complex, involving multiple steps and varying yields. For instance, a natural product with a similar structure, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was synthesized starting from a related compound in five steps with an overall yield of 34% . This indicates that the synthesis of such compounds can be achieved but may require careful optimization to improve yields.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be quite intricate, with specific dihedral angles between substituent groups affecting the overall shape of the molecule. For example, in (E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, the dihedral angle between the methoxy- and bromo-substituted benzene rings is 24.6° . Such structural details are crucial for understanding the reactivity and physical properties of these compounds.
Chemical Reactions Analysis
Brominated benzene derivatives can undergo various chemical reactions, including bromination, demethylation, and isomerization. The reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH can afford arylphenols in high yields . Additionally, the structure of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one can undergo partial isomerization in solution . These reactions highlight the reactivity of brominated benzene compounds and their potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. X-ray structure determinations have shown that despite close chemical similarity, the packing motifs of such compounds can be highly variable . Vibrational analysis and chemical reactivity descriptors, such as ionization energy and electrophilicity, have been used to predict the reactivity of compounds like 4-bromo-3-(methoxymethoxy) benzoic acid . Moreover, the crystal structures can form two-dimensional architectures sustained by hydrogen bonds and other interactions . These properties are essential for the potential application of these compounds in various fields, including materials science and pharmaceuticals.
Scientific Research Applications
1-Bromo-4-(2-methoxyethoxy)benzene is a chemical compound with the CAS Number: 39255-23-7 . It is typically stored at room temperature and has a molecular weight of 231.09 . This compound is a liquid and is used as a starting reagent in the synthesis of other compounds .
- Synthesis of 1-bromo-4-[(2-methoxyethoxy)methyl]benzene : 2-Bromoethyl methyl ether is used as a starting reagent in the synthesis of 1-bromo-4-[(2-methoxyethoxy)methyl]benzene . This reaction likely involves the substitution of the bromine atom in 2-Bromoethyl methyl ether with the 1-bromo-4-(2-methoxyethoxy)benzene molecule, resulting in the formation of 1-bromo-4-[(2-methoxyethoxy)methyl]benzene.
- Synthesis of 1-bromo-4-[(2-methoxyethoxy)methyl]benzene : 2-Bromoethyl methyl ether is used as a starting reagent in the synthesis of 1-bromo-4-[(2-methoxyethoxy)methyl]benzene . This reaction likely involves the substitution of the bromine atom in 2-Bromoethyl methyl ether with the 1-bromo-4-(2-methoxyethoxy)benzene molecule, resulting in the formation of 1-bromo-4-[(2-methoxyethoxy)methyl]benzene.
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water .
properties
IUPAC Name |
1-bromo-4-(2-methoxyethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKTZKYEOYBUSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298225 | |
Record name | 1-Bromo-4-(2-methoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101298225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(2-methoxyethoxy)benzene | |
CAS RN |
39255-23-7 | |
Record name | 1-Bromo-4-(2-methoxyethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39255-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-(2-methoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101298225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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